molecular formula C18H13ClF3NO2 B4573100 5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline

5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline

Cat. No.: B4573100
M. Wt: 367.7 g/mol
InChI Key: HZPSQQBFQAHLMM-UHFFFAOYSA-N
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Description

5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline is a useful research compound. Its molecular formula is C18H13ClF3NO2 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.0586908 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Optical Properties

A study by Zeyada et al. (2016) focused on the structural and optical properties of quinoline derivatives, indicating their potential applications in thin films for electronic and photovoltaic devices. The research highlighted how these compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, without altering their chemical bonds. This property is crucial for applications in optoelectronics and solar cells, where the material's ability to absorb and transmit light can be finely tuned for specific uses (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Activity

El-Gaby et al. (2006) synthesized novel thieno[2,3-b]quinoline derivatives, demonstrating their inhibitory activity against Saccharomyces cerevisiae, indicative of potential antimicrobial applications. The structural integrity of these compounds remained unchanged under gamma irradiation up to 40 KGy, suggesting their suitability for sterilization processes and the development of antimicrobial agents (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).

Photovoltaic Applications

Another study by Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, emphasizing their utility in organic–inorganic photodiode fabrication. This research sheds light on the potential of quinoline derivatives in the development of efficient, low-cost photodiodes for solar energy conversion, highlighting the impact of substitution groups on device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Reactivity

Gao et al. (2012) described the synthesis of new quinoline-8-carbaldehyde compounds, providing a foundation for further chemical modifications and applications in various fields, including materials science and pharmaceutical research. The ability to efficiently synthesize and modify quinoline derivatives opens pathways for creating novel compounds with tailored properties (Gao, Zhao, Li, Yan, & Li, 2012).

Future Directions

Trifluoromethylpyridines and their derivatives, which share similarities with “5-chloro-8-{2-[3-(trifluoromethyl)phenoxy]ethoxy}quinoline”, are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

5-chloro-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO2/c19-15-6-7-16(17-14(15)5-2-8-23-17)25-10-9-24-13-4-1-3-12(11-13)18(20,21)22/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPSQQBFQAHLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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